羟基考比司他

描述

Hydroxy Cobicistat is an impurity in commercial preparation of Cobicistat.

科学研究应用

HIV-1 蛋白酶抑制剂增强剂

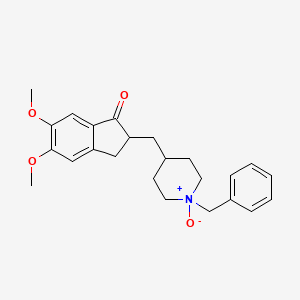

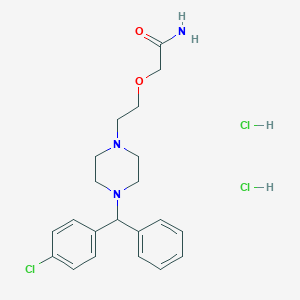

羟基考比司他主要用作艾滋病毒-1 蛋白酶抑制剂的药代动力学增强剂,例如阿扎那韦和达鲁那韦 {svg_1}。它抑制细胞色素 P450 3A 酶,从而增加这些抗逆转录病毒药物的全身暴露,而没有任何内在的抗 HIV 活性。这种增强作用使 HIV-1 感染患者能够更有效地抑制病毒。

减少非靶标药物相互作用

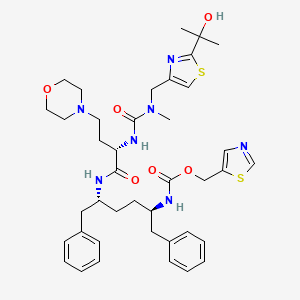

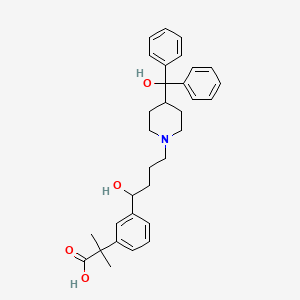

与另一种药代动力学增强剂利托那韦不同,羟基考比司他更选择性地抑制 CYP3A 酶。 这种选择性导致非靶标药物相互作用的可能性降低,使其成为多药治疗方案中更安全的选择 {svg_2}.

改善抗逆转录病毒药物的溶解度

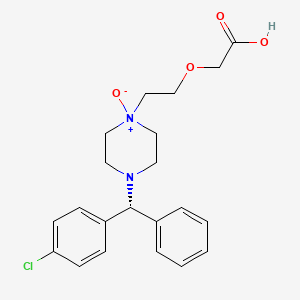

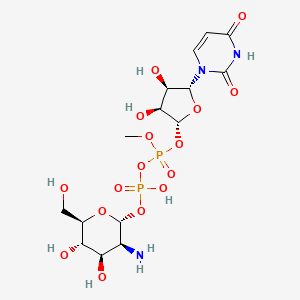

羟基考比司他的溶解度特性优于利托那韦,这使得与其他抗逆转录病毒药物更容易共配制。 这种改善的溶解度对开发固定剂量组合抗逆转录病毒疗法特别有利 {svg_3}.

肾脏安全性

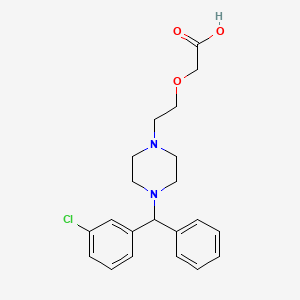

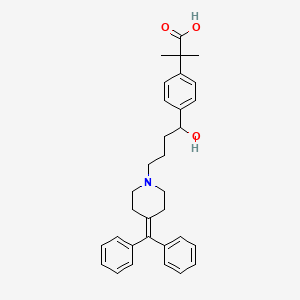

羟基考比司他可能会增加血清肌酐水平,这可能导致估计肾小球滤过率 (GFR) 降低。 但是,它似乎不影响实际的 GFR,这表明具有良好的肾脏安全性,对于长期治疗方案尤其重要 {svg_4}.

在混合抗 HIV 药物设计中的潜力

用于 HIV 治疗的混合分子的研究表明,羟基考比司他可以整合到新型药物设计中。 这些混合药物结合了来自不同生物活性支架的药效团单元,有可能导致更高的疗效和更低的毒性 {svg_5}.

与其他抗病毒药物的协同作用

最近的研究表明,羟基考比司他与其他抗病毒药物(如瑞德西韦)联合使用可能具有协同作用。 这种组合可以提高针对 SARS-CoV-2(导致 COVID-19 的病毒)等病毒的治疗效果 {svg_6}.

作用机制

Target of Action

Hydroxy Cobicistat primarily targets the cytochrome P450 3A (CYP3A) isoforms . These are a group of heme-thiolate monooxygenases that play a crucial role in the oxidation of organic substances .

Mode of Action

Hydroxy Cobicistat is a mechanism-based inhibitor of CYP3A isoforms . It inhibits the CYP3A-mediated metabolism, which increases the systemic exposure of CYP3A substrates . This results in an increased anti-viral activity at a lower dosage .

Biochemical Pathways

The inhibition of CYP3A by Hydroxy Cobicistat affects the metabolic pathways of certain antiretroviral agents, notably atazanavir and darunavir . By increasing the systemic exposure of these agents, Hydroxy Cobicistat enhances their viral suppression capabilities .

Pharmacokinetics

The pharmacokinetics of Hydroxy Cobicistat involves its absorption, distribution, metabolism, and excretion (ADME) properties . As a CYP3A inhibitor, it increases the systemic exposure of atazanavir or darunavir in combination with other antiretroviral agents in the treatment of HIV-1 infection . This allows for better treatment outcomes and a decreased side effect profile .

Result of Action

The molecular and cellular effects of Hydroxy Cobicistat’s action primarily involve the increased systemic exposure of CYP3A substrates . This results in enhanced anti-viral activity without increasing the dosage of the antiretroviral agents . It also inhibits the intestinal efflux transporters P-glycoprotein and breast cancer resistance protein, thereby increasing the absorption of coadministered substrates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hydroxy Cobicistat. For instance, exposure to certain environmental toxicants can affect the body’s response to drugs . .

生化分析

Biochemical Properties

Hydroxy Cobicistat interacts with cytochrome P450 3A (CYP3A) isoforms . Its major mechanism of action is through the inhibition of these proteins . This interaction increases the systemic exposure of CYP3A substrates, such as atazanavir and darunavir, enabling increased anti-viral activity at a lower dosage .

Cellular Effects

Hydroxy Cobicistat influences cell function by inhibiting CYP3A proteins, which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids . This inhibition can increase the systemic exposure of certain antiretroviral drugs, enhancing their viral suppression while diminishing their adverse side-effects .

Molecular Mechanism

The molecular mechanism of Hydroxy Cobicistat involves its function as a mechanism-based inhibitor of CYP3A isoforms . By inhibiting CYP3A-mediated metabolism, Hydroxy Cobicistat increases the systemic exposure of CYP3A substrates, thereby enhancing their anti-viral activity .

Temporal Effects in Laboratory Settings

While specific temporal effects of Hydroxy Cobicistat in laboratory settings are not fully documented, it’s worth noting that Cobicistat has been found to have a lower potential for drug interactions, provides bioequivalent protease inhibitor exposure, and is associated with noninferior virological suppression rates .

Metabolic Pathways

Hydroxy Cobicistat is involved in the metabolic pathway of cytochrome P450 3A (CYP3A) isoforms . It acts as a potent inhibitor of these enzymes, affecting the metabolism of various drugs .

Subcellular Localization

The subcellular localization of Hydroxy Cobicistat is not explicitly documented. Given its biochemical properties and its role as a CYP3A inhibitor, it is likely to be found in the endoplasmic reticulum where CYP3A enzymes are located .

属性

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53N7O6S2/c1-40(2,51)37-43-33(27-54-37)25-46(3)38(49)45-35(16-17-47-18-20-52-21-19-47)36(48)42-31(22-29-10-6-4-7-11-29)14-15-32(23-30-12-8-5-9-13-30)44-39(50)53-26-34-24-41-28-55-34/h4-13,24,27-28,31-32,35,51H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t31-,32-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDCQPXIILFDPF-FAJRIDIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53N7O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051463-40-1 | |

| Record name | Hydroxy cobicistat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051463401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXY COBICISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R59G4A8U34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)